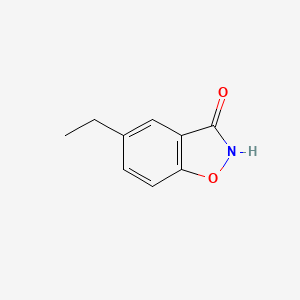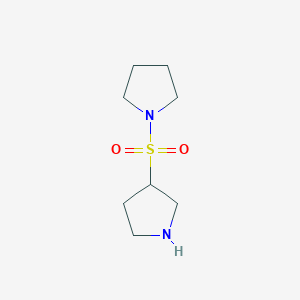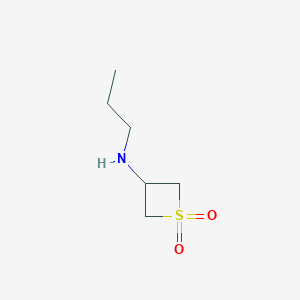
5-Ethyl-1,2-benzoxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,2-benzoxazol-3-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with an ethyl group attached to the fifth position and a hydroxyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-benzoxazol-3-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with ethyl glyoxalate under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in a solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-ethyl-1,2-benzoxazol-3-one, while reduction of the oxazole ring can produce 5-ethyl-2,3-dihydro-1,2-benzoxazol-3-ol .
Applications De Recherche Scientifique
5-Ethyl-1,2-benzoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, allowing it to inhibit enzymes and receptors involved in disease processes . For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound without the ethyl and hydroxyl groups.
2-Phenylbenzoxazole: A derivative with a phenyl group at the second position.
5-Methyl-1,2-benzoxazol-3-ol: A derivative with a methyl group at the fifth position instead of an ethyl group.
Uniqueness
5-Ethyl-1,2-benzoxazol-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which confer specific chemical and biological properties. The ethyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, increasing its interaction with biological targets .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
5-ethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)9(11)10-12-8/h3-5H,2H2,1H3,(H,10,11) |
Clé InChI |
YUMGFYVIKROPLG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)ONC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
amine](/img/structure/B13241694.png)






![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)




![4-[(3-fluorophenyl)methyl]-1H-imidazole](/img/structure/B13241766.png)
